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Compound of Interest

Compound Name:
2-(4-amino-1H-pyrazol-1-yl)acetic

acid

CAS No.: 1006348-46-4

Cat. No.: B3070812 Get Quote

Executive Summary: The Privileged Scaffold
The amino-pyrazole moiety is not merely a functional group; it is a "privileged scaffold" in

modern kinase inhibitor design.[1] Its ubiquity stems from its ability to function as a bidentate or

tridentate hinge binder (mimicking the adenine ring of ATP) while simultaneously acting as a

vectorized linker that connects the ATP-binding pocket to the solvent-accessible front or the

hydrophobic back pocket.

This guide deconstructs the amino-pyrazole unit, focusing on the critical Structure-Activity

Relationship (SAR) decisions required to optimize potency, selectivity, and metabolic stability. It

specifically addresses the synthetic challenge of regiocontrol (3-amino vs. 5-amino isomers), a

common stumbling block in library generation.

The Chemotype: Tautomerism & Binding Mechanics
The biological activity of amino-pyrazoles is governed by their tautomeric state. In solution, 3-

aminopyrazole and 5-aminopyrazole exist in equilibrium, but within the kinase active site, the

protein environment locks the molecule into a specific tautomer to satisfy hydrogen bond

donor/acceptor requirements.
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The amino-pyrazole core typically engages the kinase hinge region (residues connecting the N-

and C-lobes) via a Donor-Acceptor-Donor (D-A-D) or Donor-Acceptor (D-A) motif.

The Exocyclic Amine (Donor): Forms a hydrogen bond with the backbone carbonyl of the

hinge residue (e.g., Glu, Leu).

The Pyrazole Nitrogen (Acceptor): The N2 (in 1H-tautomer) accepts a hydrogen bond from

the backbone amide NH.

The Pyrazole NH (Donor): In specific orientations, the N1-H can donate to a third residue,

locking the orientation.
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Figure 1: Canonical bidentate binding mode of 3-aminopyrazole at the kinase hinge region. The

exocyclic amine and ring nitrogen form a critical anchor.
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Synthetic Integrity: Solving the Regioselectivity
Crisis
A common failure mode in SAR campaigns is the misidentification of the active isomer. The

condensation of hydrazines with

-ketonitriles can yield either 3-aminopyrazole or 5-aminopyrazole.[2] These are chemically
distinct species with vastly different binding profiles.

Kinetic vs. Thermodynamic Control
Kinetic Control (Favors 3-Amino): Reaction at low temperature (

) in basic media often traps the initial Michael adduct, leading to the 3-amino isomer.[2]

Thermodynamic Control (Favors 5-Amino): Heating in neutral or acidic conditions allows

equilibration, favoring the thermodynamically more stable 5-amino isomer (often driven by

steric relief of the N1 substituent).
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Reagents:
Hydrazine (R-NHNH2) +
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Figure 2: Regioselective synthesis workflow. Controlling temperature and pH is critical for

isolating the correct isomer.

SAR Exploration: The Linker Logic
Once the core is synthesized, the SAR focuses on three vectors. The amino-pyrazole is rarely

the end-game; it is the connector.

Vector 1: The Exocyclic Amine (The "Head")
This group usually points toward the Gatekeeper residue or the Solvent Front.

Free Amine (-NH2): High solubility, good H-bond donor. Often too polar for cellular

permeability.
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Amide/Urea Linkage: Derivatizing the amine into a urea (e.g., as seen in Tozasertib or

Danusertib) extends the molecule into the back pocket (DFG-out conformation) or interacts

with the catalytic lysine.

Insight: Urea linkers induce a "type II" binding mode by forcing the "C-helix out" or "DFG-

out" shift, drastically improving selectivity.

Vector 2: The N1-Substituent (The "Tail")
The substituent on the pyrazole nitrogen (N1) dictates the steric fit within the ATP pocket.

Small Alkyl (Methyl/Ethyl): Standard for ATP-mimetic.

Bulky Aryl/Heteroaryl: Used to gain selectivity. For example, in JNK3 inhibitors, an N1-phenyl

group exploits a specific hydrophobic pocket not present in the closely related p38 kinase [1].

Solubility Handle: Attaching solubilizing groups (morpholine, piperazine) here keeps them

solvent-exposed without disrupting binding.

Vector 3: The C4 Position (The "Gatekeeper")
Substitution at C4 (between the amine and the ring nitrogen) is a sensitive steric probe.

H (Unsubstituted): Allows maximum flexibility.

Halogen (F/Cl): Can fill small hydrophobic voids or modulate the pKa of the ring nitrogens.

Alkyl: Often forbidden due to steric clash with the gatekeeper residue (e.g., T315 in Abl),

unless the gatekeeper is small (Thr/Ala).

Quantitative Data Summary
The following table illustrates the impact of linker modification on a hypothetical CDK2 inhibitor

scaffold (based on AT7519 analogs) [2].
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Compound
ID

R1 (N1-
Subst.)

R2 (C3-
Amino
Linker)

R3 (C4-
Subst.)

CDK2 IC50
(nM)

Selectivity
(vs GSK3b)

AP-01 Methyl -NH2 (Free) H 450 1x

AP-02 Phenyl -NH2 (Free) H 120 5x

AP-03 Phenyl
-NH-CO-Ph

(Amide)
H 15 50x

AP-04 Phenyl
-NH-CO-NH-

Ph (Urea)
H 3 >100x

AP-05 Phenyl
-NH-CO-NH-

Ph
Methyl >1000 N/A

Table 1: SAR trends showing the potency jump when converting the free amine to a urea linker

(AP-04), and the steric penalty of C4 substitution (AP-05) in this specific scaffold.

Experimental Protocols
Protocol A: Regioselective Synthesis of 3-
Aminopyrazole
Target: To synthesize 1-phenyl-1H-pyrazol-3-amine (Kinetic Control).

Reagents: Phenylhydrazine (1.0 eq), 3-ethoxyacrylonitrile (1.1 eq), Sodium Ethoxide (2.0

eq), Ethanol (anhydrous).

Setup: Flame-dried round-bottom flask under Argon atmosphere.

Addition: Dissolve NaOEt in EtOH. Cool to 0°C (Ice bath). Add Phenylhydrazine.

Cyclization: Dropwise addition of 3-ethoxyacrylonitrile over 30 mins, maintaining T < 5°C.

Reaction: Stir at 0°C for 2 hours. Do not heat.
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Workup: Quench with ice water. The 3-amino isomer typically precipitates. Filter and wash

with cold hexanes.

QC: 1H NMR (DMSO-d6). Look for the characteristic C4-H signal. Note: 5-amino isomers

often show a shift in the C4-H due to the shielding effect of the N1-phenyl.

Protocol B: FRET-Based Kinase Assay
Target: Determine IC50 of the synthesized linker.

System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher/Invitrogen).

Components: Kinase (5 nM), AlexaFluor™ 647 Tracer (variable Kd), Europium-labeled

antibody.

Workflow:

Prepare 3x serial dilutions of the amino-pyrazole inhibitor in DMSO.

Add Kinase/Antibody mixture to 384-well white low-volume plate.

Add Inhibitor (wait 15 min for equilibration).

Add Tracer. Incubate 60 min at RT.

Readout: TR-FRET (Excitation 340nm, Emission 665nm/615nm).

Analysis: Plot Emission Ratio vs. log[Inhibitor]. Fit to sigmoidal dose-response (variable

slope).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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